8-bromo-2-methyl-3-(4-phenoxyphenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione
Description
8-Bromo-2-methyl-3-(4-phenoxyphenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione is a structurally complex heterocyclic compound featuring a benzoxadiazocine core fused with a bicyclic system. Key structural attributes include:
- Bromine at position 8, which may act as a leaving group or influence electronic properties.
- Methyl group at position 2, contributing steric bulk and lipophilicity.
- 4-Phenoxyphenyl substituent at position 3, introducing a bulky, lipophilic aryl ether moiety.
Properties
IUPAC Name |
4-bromo-9-methyl-10-(4-phenoxyphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN2O2S/c1-23-14-20(19-13-15(24)7-12-21(19)28-23)25-22(29)26(23)16-8-10-18(11-9-16)27-17-5-3-2-4-6-17/h2-13,20H,14H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADSWMDZHSSYQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C=CC(=C3)Br)NC(=S)N2C4=CC=C(C=C4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
A. Substituent Effects
- Phenoxyphenyl vs. Halogenated Aryl Groups: The 4-phenoxyphenyl group in the target compound is significantly bulkier and more lipophilic than the difluorophenyl (–4) or chlorophenyl () groups. This may enhance membrane permeability but reduce aqueous solubility .
- Electron-Withdrawing vs. In contrast, the phenoxy group (oxygen-linked phenyl) may exhibit mixed electronic effects depending on substitution patterns .
B. Functional Group Impact
C. Molecular Weight and Steric Considerations
- The target compound’s estimated molecular weight (~478.3) exceeds that of analogs due to the phenoxyphenyl group. This steric bulk could hinder binding to compact active sites but improve selectivity in biological targets .
Research Implications
- Medicinal Chemistry: The phenoxyphenyl-thione combination in the target compound could enhance pharmacokinetic properties (e.g., bioavailability) compared to fluorinated ketone analogs .
- Materials Science : The thione group’s nucleophilicity may facilitate coordination with metals, suggesting utility in catalysis or polymer design .
Q & A
Basic: What are the recommended synthetic routes for preparing 8-bromo-2-methyl-3-(4-phenoxyphenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione?
Methodological Answer:
The compound can be synthesized via multi-step protocols involving triazine intermediates and nucleophilic substitution. For example:
- Step 1: Use 2,4,6-trichlorotriazine (1.50 mmol) as a core reactant with 4-methoxyphenol (1.50 mmol) under anhydrous conditions in tetrahydrofuran (THF) at 0–5°C for 2 hours.
- Step 2: Introduce 4-phenoxyphenyl groups via Buchwald-Hartwig coupling or Ullmann-type reactions. Bromination at the 8-position can be achieved using N-bromosuccinimide (NBS) under radical initiation.
- Alternative: Ultrasound-assisted synthesis (as in structurally similar compounds) reduces reaction time and improves yields by enhancing mass transfer .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD): Resolve the fused benzoxadiazocine-thione structure, confirming stereochemistry and bond lengths (mean C–C bond deviation: ~0.005 Å, R-factor: <0.05) .
- NMR Spectroscopy: Use - and -NMR to verify substituent integration (e.g., methyl, phenoxyphenyl groups) and assess purity.
- IR Spectroscopy: Identify key functional groups (C=S stretch: ~1424 cm, aromatic C–H: ~3000–3100 cm) .
Basic: How can researchers optimize reaction conditions for this compound’s synthesis?
Methodological Answer:
Employ Design of Experiments (DoE) to minimize trial-and-error:
- Factors: Temperature, solvent polarity, catalyst loading (e.g., Pd(OAc) for coupling steps).
- Response Variables: Yield, purity, reaction time.
- Statistical Analysis: Use fractional factorial designs (e.g., 2 or Plackett-Burman) to identify significant parameters .
Advanced: How can computational methods accelerate the design of derivatives or reaction pathways?
Methodological Answer:
- Quantum Chemical Calculations (QCC): Perform density functional theory (DFT) to model transition states and predict regioselectivity in bromination or substitution reactions.
- AI-Driven Tools: Integrate COMSOL Multiphysics with reaction path search algorithms to simulate kinetics and optimize conditions (e.g., solvent selection) .
- Feedback Loops: Validate computational predictions with experimental data (e.g., HPLC yields) to refine models .
Advanced: What statistical approaches resolve contradictions in experimental data for this compound?
Methodological Answer:
- Principal Component Analysis (PCA): Identify outliers in datasets (e.g., inconsistent yields due to trace moisture).
- Response Surface Methodology (RSM): Map non-linear relationships between variables (e.g., temperature vs. byproduct formation).
- Bayesian Inference: Quantify uncertainty in mechanistic hypotheses (e.g., competing reaction pathways) .
Advanced: How can researchers investigate the compound’s stability under varying conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Assess thermal decomposition profiles (e.g., degradation above 200°C).
- Accelerated Stability Testing: Expose the compound to UV light, humidity (40–75% RH), and acidic/alkaline buffers (pH 3–10) for 4–12 weeks. Monitor via LC-MS for degradation products .
Advanced: What strategies elucidate the compound’s biological or catalytic activity?
Methodological Answer:
- Molecular Docking: Screen against protein targets (e.g., cytochrome P450 enzymes) using AutoDock Vina. Focus on the bromophenyl and thione moieties for binding affinity predictions.
- In Vitro Assays: Use antifungal or enzyme inhibition models (e.g., similar to 1,3,4-oxadiazole-thiones) with MIC (Minimum Inhibitory Concentration) determinations .
Advanced: How can hybrid experimental-computational frameworks improve mechanistic understanding?
Methodological Answer:
- Microkinetic Modeling: Combine DFT-derived activation energies with experimental rate constants to propose reaction mechanisms (e.g., radical vs. electrophilic bromination).
- Machine Learning (ML): Train models on high-throughput data (e.g., reaction yields under 100+ conditions) to predict optimal synthetic routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
